{5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride
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Overview
Description
{5-Oxaspiro[35]nonan-6-yl}methanamine hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl It is known for its unique spirocyclic structure, which includes an oxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the methanamine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxaspiro ring. The methanamine group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
{5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
{5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyl-1-oxaspiro[3.5]nonane
- 3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran
- 2-Isopropylidene-5-methyl-cyclohexanone
Uniqueness
{5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride is unique due to its specific spirocyclic structure and the presence of both an oxaspiro ring and a methanamine group. This combination of features makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-oxaspiro[3.5]nonan-6-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-7-8-3-1-4-9(11-8)5-2-6-9;/h8H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWMQSUNWXBCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2(C1)CCC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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